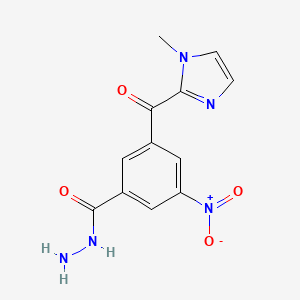
3-(1-Methyl-1H-imidazole-2-carbonyl)-5-nitro-benzoic acid hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Methyl-1H-imidazole-2-carbonyl)-5-nitro-benzoic acid hydrazide is a complex organic compound that features a combination of imidazole and benzoic acid derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-imidazole-2-carbonyl)-5-nitro-benzoic acid hydrazide typically involves multi-step organic reactions. One common approach is to start with the preparation of 1-Methyl-1H-imidazole-2-carboxylic acid, which can be synthesized from 1-Methyl-2-imidazolecarboxaldehyde . The next step involves the nitration of benzoic acid to introduce the nitro group at the 5-position. The final step is the coupling of the imidazole derivative with the nitro-benzoic acid derivative using hydrazine hydrate under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
3-(1-Methyl-1H-imidazole-2-carbonyl)-5-nitro-benzoic acid hydrazide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the imidazole or benzoic acid moieties .
科学的研究の応用
3-(1-Methyl-1H-imidazole-2-carbonyl)-5-nitro-benzoic acid hydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(1-Methyl-1H-imidazole-2-carbonyl)-5-nitro-benzoic acid hydrazide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the nitro and hydrazide groups can participate in redox reactions and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
1-Methyl-1H-imidazole-2-carboxylic acid: A precursor in the synthesis of the target compound.
5-Nitro-benzoic acid: Another precursor used in the synthesis.
Imidazole derivatives: Compounds with similar imidazole rings but different substituents.
Uniqueness
What sets 3-(1-Methyl-1H-imidazole-2-carbonyl)-5-nitro-benzoic acid hydrazide apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications .
特性
分子式 |
C12H11N5O4 |
|---|---|
分子量 |
289.25 g/mol |
IUPAC名 |
3-(1-methylimidazole-2-carbonyl)-5-nitrobenzohydrazide |
InChI |
InChI=1S/C12H11N5O4/c1-16-3-2-14-11(16)10(18)7-4-8(12(19)15-13)6-9(5-7)17(20)21/h2-6H,13H2,1H3,(H,15,19) |
InChIキー |
MHDFSMMARAHDII-UHFFFAOYSA-N |
正規SMILES |
CN1C=CN=C1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanoic acid](/img/structure/B13340964.png)
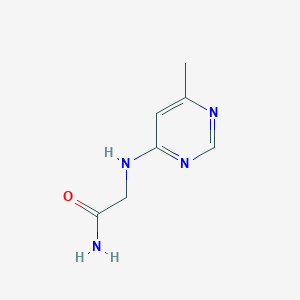
![3-(3-methyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid](/img/structure/B13340977.png)
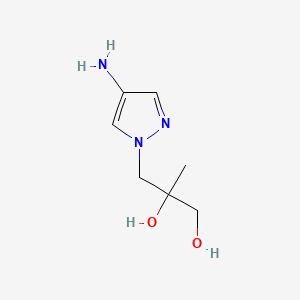
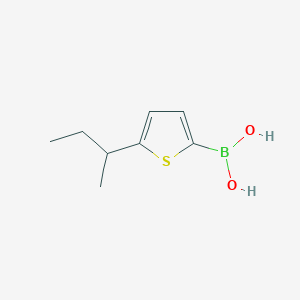
![2H,3H,4H,6H,7H,8H,9H-Pyrimido[1,2-A][1,3,5]triazine-2,4-dione](/img/structure/B13340994.png)

![2-[[5-(Bromomethyl)pyrazol-1-yl]methoxy]ethyl-trimethyl-silane](/img/structure/B13341010.png)
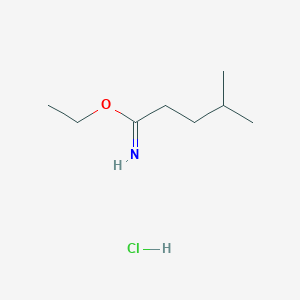
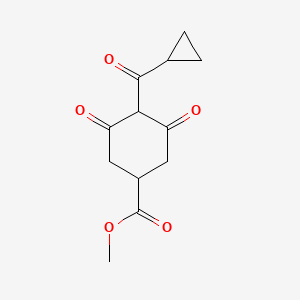


![(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine](/img/structure/B13341037.png)
![1-[2-(Piperidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13341046.png)
